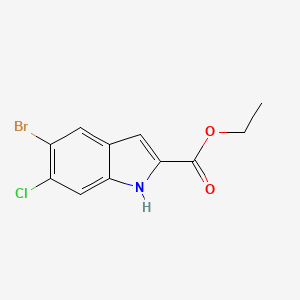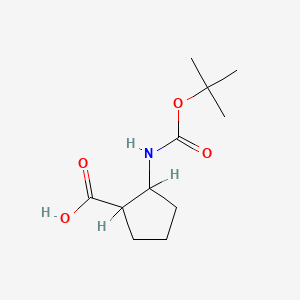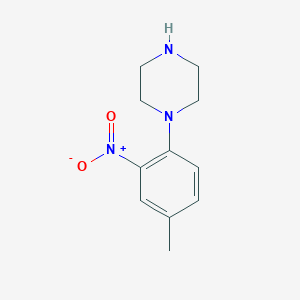![molecular formula C13H21NO2 B3112774 Butyl[(2,4-dimethoxyphenyl)methyl]amine CAS No. 192440-64-5](/img/structure/B3112774.png)
Butyl[(2,4-dimethoxyphenyl)methyl]amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Butyl[(2,4-dimethoxyphenyl)methyl]amine involves the reaction of hydroxylamine with benzenemethanamine (N-butyl-2,4-dimethoxy) as a precursor . Further details on the synthetic pathway and conditions would require a deeper examination of relevant literature.
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl group attached to a phenyl ring with two methoxy (OCH3) substituents at positions 2 and 4. The amine group (NH2) is also part of the structure .
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicology of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, structurally related to Butyl[(2,4-dimethoxyphenyl)methyl]amine, have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, used to retard oxidative reactions in products, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted concerns regarding their potential endocrine-disrupting effects and carcinogenicity, emphasizing the need for future research to develop novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Microbial Degradation of Herbicides
Research into the microbial degradation of aryloxyphenoxy-propionate herbicides, a category chemically akin to this compound, provides insights into the environmental behaviors of these compounds. Microbial catabolism has been identified as an effective method for their degradation, involving various microbial resources, metabolic pathways, and catabolic enzymes. This degradation is crucial for mitigating the environmental impact of such herbicides, highlighting the role of bioremediation in environmental sustainability (Zhou et al., 2018).
Advanced Materials from Xylan Derivatives
The chemical modification of xylan into ethers and esters with specific properties offers potential applications in developing new biopolymers. This research area, relevant to the chemistry of this compound, explores the synthesis of xylan esters and their application potential, including drug delivery systems. The creation of spherical nanoparticles for such applications underlines the importance of understanding and manipulating the chemical properties of compounds for technological advancements (Petzold-Welcke et al., 2014).
Wastewater Treatment in Pesticide Production
The pesticide production industry, which utilizes various chemical compounds including ones related to this compound, generates high-strength wastewater containing toxic pollutants. Research has focused on treatment options to remove these contaminants effectively, highlighting the role of biological processes and granular activated carbon in creating high-quality effluent. This underscores the importance of innovative treatment technologies in addressing environmental pollution from industrial processes (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRQFQVAMQOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




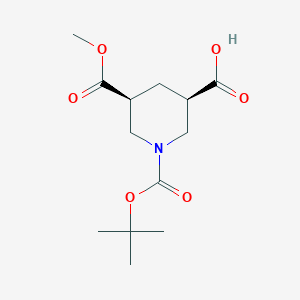

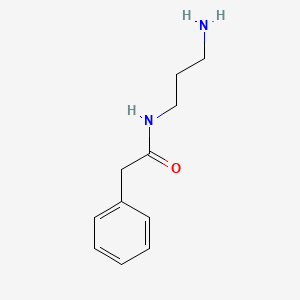
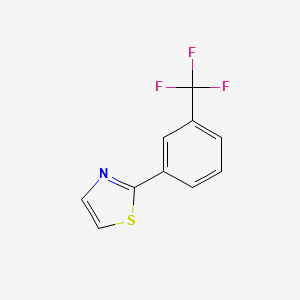
![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)
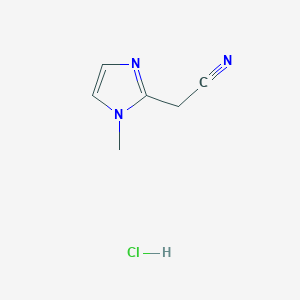
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3112743.png)
